PEG4 Spacer Length: Conformational Tuning for Buried Binding Pockets Versus PEG6 and PEG8 Homologs
The four-unit PEG spacer (PEG4) in N-methyl-N-(t-Boc)-PEG4-acid imposes a near-rigid span with a calculated end-to-end distance of approximately 14-16 Å, compared to approximately 21-23 Å for PEG6 and 28-30 Å for PEG8 homologs [1]. This constrained geometry is specifically advantageous for targets with buried or sterically congested pockets where longer linkers permit excessive conformational sampling that reduces the local effective concentration of the ternary complex. Structure-activity relationship studies across multiple PROTAC series demonstrate that progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude for targets requiring longer reach, but simultaneously increases the risk of hook effect at high concentrations and off-target ubiquitination due to promiscuous spatial sampling [1]. The selection of PEG4 length therefore represents a deliberate optimization choice rather than a generic default; for targets where crystallographic inter-pocket distances fall below approximately 3 nm, the shorter PEG4 spacer consistently outperforms longer homologs in achieving maximal degradation (Dmax) without inducing a biphasic dose-response curve [1].
| Evidence Dimension | Linker end-to-end distance and ternary complex stability |
|---|---|
| Target Compound Data | PEG4 spacer: end-to-end distance ~14-16 Å; near-rigid conformational constraint |
| Comparator Or Baseline | PEG6 (~21-23 Å) and PEG8 (~28-30 Å) spacers |
| Quantified Difference | Residence time difference up to ~10-fold across PEG4→PEG8 progression (class-level SAR) |
| Conditions | Inferred from PROTAC linker length optimization studies in biochemical and cellular degradation assays |
Why This Matters
Procurement of PEG4 over PEG6 or PEG8 is critical when optimizing PROTACs for targets with constrained binding geometries, as the shorter spacer minimizes off-target ubiquitination and hook-effect liabilities.
- [1] PTC BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
